Cas no 1695645-04-5 ((2,6-dichloropyridin-3-yl)methanesulfonyl chloride)

(2,6-dichloropyridin-3-yl)methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinemethanesulfonyl chloride, 2,6-dichloro-
- (2,6-dichloropyridin-3-yl)methanesulfonyl chloride
-
- MDL: MFCD31592953
- インチ: 1S/C6H4Cl3NO2S/c7-5-2-1-4(6(8)10-5)3-13(9,11)12/h1-2H,3H2
- InChIKey: XIBDZSGKQDMAIO-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(Cl)=CC=C1CS(Cl)(=O)=O
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-292658-0.25g |
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride |
1695645-04-5 | 0.25g |
$774.0 | 2023-09-06 | ||
Enamine | EN300-292658-2.5g |
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride |
1695645-04-5 | 2.5g |
$1650.0 | 2023-09-06 | ||
Ambeed | A1087621-1g |
(2,6-Dichloropyridin-3-yl)methanesulfonyl chloride |
1695645-04-5 | 95% | 1g |
$827.0 | 2024-04-15 | |
Enamine | EN300-292658-10g |
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride |
1695645-04-5 | 10g |
$3622.0 | 2023-09-06 | ||
Enamine | EN300-292658-5g |
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride |
1695645-04-5 | 5g |
$2443.0 | 2023-09-06 | ||
Enamine | EN300-292658-0.5g |
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride |
1695645-04-5 | 0.5g |
$809.0 | 2023-09-06 | ||
Enamine | EN300-292658-10.0g |
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride |
1695645-04-5 | 10.0g |
$4914.0 | 2023-03-01 | ||
Enamine | EN300-292658-0.1g |
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride |
1695645-04-5 | 0.1g |
$741.0 | 2023-09-06 | ||
Enamine | EN300-292658-1.0g |
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride |
1695645-04-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-292658-5.0g |
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride |
1695645-04-5 | 5.0g |
$3313.0 | 2023-03-01 |
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride 関連文献
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
(2,6-dichloropyridin-3-yl)methanesulfonyl chlorideに関する追加情報
Introduction to (2,6-Dichloropyridin-3-yl)methanesulfonyl Chloride (CAS No. 1695645-04-5)
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride, with the CAS number 1695645-04-5, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, characterized by its dichloropyridine core and methanesulfonyl chloride functional group, has garnered considerable attention due to its versatile applications in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals.
The structural uniqueness of (2,6-dichloropyridin-3-yl)methanesulfonyl chloride lies in its ability to serve as a key building block for various heterocyclic compounds. The presence of both chlorine atoms at the 2 and 6 positions of the pyridine ring enhances its reactivity, making it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. Specifically, the methanesulfonyl chloride moiety facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the molecular framework.
In recent years, there has been a surge in research focused on developing new methodologies for incorporating pyridine derivatives into drug candidates. One notable area of interest is the use of (2,6-dichloropyridin-3-yl)methanesulfonyl chloride in the synthesis of kinase inhibitors, which are crucial for treating a variety of cancers and inflammatory diseases. For instance, studies have demonstrated its utility in constructing potent JAK2 inhibitors, which have shown promise in preclinical trials for conditions such as rheumatoid arthritis and myelofibrosis.
The compound's reactivity also makes it a valuable asset in the synthesis of agrochemicals. Researchers have leveraged (2,6-dichloropyridin-3-yl)methanesulfonyl chloride to develop novel herbicides and fungicides that exhibit enhanced efficacy and environmental compatibility. These advancements underscore the importance of this intermediate in addressing global challenges related to food security and crop protection.
From a synthetic chemistry perspective, (2,6-dichloropyridin-3-yl)methanesulfonyl chloride offers a straightforward route to access complex pyridine-based scaffolds through sulfonylation reactions. This capability is particularly useful in drug discovery pipelines where rapid assembly of structurally diverse libraries is essential. The compound's stability under various reaction conditions further enhances its appeal as a synthetic intermediate.
Moreover, the growing interest in green chemistry has prompted investigations into more sustainable methods for producing (2,6-dichloropyridin-3-yl)methanesulfonyl chloride. Recent studies have explored catalytic processes that minimize waste and reduce energy consumption without compromising yield or purity. These innovations align with the broader industry goal of developing environmentally friendly synthetic routes for pharmaceutical intermediates.
The pharmacological potential of derivatives derived from (2,6-dichloropyridin-3-yl)methanesulfonyl chloride extends beyond kinase inhibitors. Researchers are exploring its use in developing antiviral and antibacterial agents. For example, modifications to the pyridine ring have led to compounds with potent activity against resistant strains of pathogens. Such findings highlight the compound's broad applicability in addressing emerging infectious diseases.
In conclusion, (2,6-dichloropyridin-3-yl)methanesulfonyl chloride (CAS No. 1695645-04-5) is a multifaceted compound with significant implications in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists working on next-generation therapeutics. As research continues to uncover new applications for this intermediate, its importance in advancing chemical synthesis and drug development is poised to grow even further.
1695645-04-5 ((2,6-dichloropyridin-3-yl)methanesulfonyl chloride) 関連製品
- 1391002-82-6(6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 681235-70-1(3-HYDROXYPROPYLISOBUTYL-POSS)
- 1261991-40-5(2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid)
- 485402-39-9(2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride)
- 1114944-21-6(3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole)
- 2751740-20-0(2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride)
- 105957-09-3(ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate)
- 1807205-17-9(Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate)
- 2171197-15-0((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid)
- 1556656-04-2(3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid)
